4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo-
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Overview
Description
4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo- is a heterocyclic compound that belongs to the pyrano-pyridine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound features a pyridine ring fused with a pyran ring, which is further substituted with a carboxylic acid group and a methyl group at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo- typically involves multicomponent reactions. One common method includes the reaction of aromatic aldehydes, malononitrile, and 3-cyano-6-hydroxy-4-methylpyridin-2(1H)-one under solvent-free conditions using a catalyst such as Fe3O4@SiO2-acac-2ATP-Cu(II) . Another approach involves the condensation of 4H-chromene-3-carbaldehydes with hetero- and carbocyclic 1,3-dicarbonyl compounds in the presence of ammonium acetate as a green catalyst .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of environmentally friendly catalysts and solvent-free conditions is emphasized to minimize toxic by-products and enhance yield .
Chemical Reactions Analysis
Types of Reactions: 4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine and pyran rings.
Substitution: Substitution reactions can occur at the methyl or carboxylic acid groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products: The major products formed from these reactions include various substituted pyrano-pyridine derivatives, which can exhibit different biological activities .
Scientific Research Applications
4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo- has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds share a similar pyran ring structure and exhibit diverse biological activities.
Pyrano[4,3-b]thieno[3,2-e]pyridine derivatives: These compounds have a fused pyridine and thieno ring system and are synthesized using similar methods.
Uniqueness: 4H-Pyrano[2,3-b]pyridine-3-carboxylic acid, 7-methyl-4-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C10H13NO4 |
---|---|
Molecular Weight |
211.21 g/mol |
IUPAC Name |
7-methyl-4-oxo-4a,5,6,7,8,8a-hexahydropyrano[2,3-b]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c1-5-2-3-6-8(12)7(10(13)14)4-15-9(6)11-5/h4-6,9,11H,2-3H2,1H3,(H,13,14) |
InChI Key |
ANUXPOGBERECDE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2C(N1)OC=C(C2=O)C(=O)O |
Origin of Product |
United States |
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